
SB-674042
Descripción general
Descripción
SB-674042 es un antagonista potente y selectivo del receptor de orexina OX1 no peptídico. Exhibe una alta afinidad por el receptor de orexina OX1 con una constante de disociación (Kd) de 5.03 nM y muestra una selectividad 100 veces mayor para OX1 sobre los receptores OX2 . Este compuesto ha sido ampliamente estudiado por sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento de condiciones relacionadas con el sistema de orexina.
Métodos De Preparación
La síntesis de SB-674042 implica múltiples pasos, comenzando con la preparación de intermediarios claveEl paso final implica acoplar estos intermediarios para formar el compuesto objetivo . Los métodos de producción industrial para this compound no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
SB-674042 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en el grupo fluorofenilo, para formar varios análogos
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y agentes de sustitución como los agentes halogenantes. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Pharmacological Research
SB-674042 has been extensively characterized for its binding properties and functional antagonism at the orexin-1 receptor. Key findings include:
- High Affinity Binding : The compound exhibits a dissociation constant () of approximately 3.76 nM, indicating strong binding affinity to the orexin-1 receptor in both whole-cell and membrane formats .
- Selectivity : this compound shows over 100-fold selectivity for the orexin-1 receptor compared to the orexin-2 receptor, making it a specific tool for investigating the physiological roles of orexin signaling .
Sleep Research
Research utilizing this compound has provided insights into the role of orexin in sleep regulation:
- Sleep Modulation Studies : In studies involving rodent models, blockade of orexin-1 receptors with this compound has been shown to attenuate sleep promotion induced by orexin-2 receptor antagonism. This suggests that orexin signaling is crucial for maintaining wakefulness and regulating sleep cycles .
Appetite Regulation
The orexin system is implicated in appetite control, and this compound's antagonistic properties have been leveraged to explore this relationship:
- Feeding Behavior Studies : Experiments have demonstrated that inhibiting orexin-1 receptors can lead to decreased food intake and altered feeding behavior in animal models. This positions this compound as a potential candidate for studying obesity and metabolic disorders .
Neurological Disorders
Given the involvement of the orexin system in various neurological conditions, this compound has been investigated for its potential therapeutic applications:
- Neurodegenerative Disease Models : Research indicates that modulation of the orexin system may have implications for neurodegenerative diseases such as Alzheimer's disease. This compound's ability to inhibit orexin signaling provides a pathway to explore neuroprotective strategies .
Table 1: Summary of Key Experimental Findings with this compound
Mecanismo De Acción
SB-674042 ejerce sus efectos uniéndose selectivamente al receptor de orexina OX1, inhibiendo así su actividad. Esta inhibición evita la activación de las vías de señalización aguas abajo que normalmente se desencadenan por la unión de péptidos de orexina al receptor OX1. Los objetivos moleculares involucrados incluyen el receptor de orexina OX1 y las moléculas de señalización asociadas, como los iones calcio y varias quinasas .
Comparación Con Compuestos Similares
SB-674042 es único en su alta selectividad para el receptor de orexina OX1 sobre el receptor OX2. Los compuestos similares incluyen:
Almorexant: Un antagonista dual del receptor de orexina con alta afinidad tanto para los receptores OX1 como OX2.
Suvorexant: Otro antagonista dual del receptor de orexina utilizado en el tratamiento del insomnio.
SB-334867: Un antagonista selectivo del receptor de orexina OX1 similar a this compound pero con diferentes afinidades de unión y perfiles de selectividad
Estos compuestos comparten similitudes en su capacidad para modular el sistema de orexina pero difieren en su selectividad y aplicaciones terapéuticas.
Actividad Biológica
SB-674042 is a novel nonpeptide antagonist that specifically targets the human orexin-1 receptor (OX1R). This compound has garnered significant attention in pharmacological research due to its potential implications in various neurobiological conditions, including sleep disorders, addiction, and anxiety. This article delves into the biological activity of this compound, highlighting its mechanisms of action, binding characteristics, and relevant case studies.
This compound functions primarily as an antagonist of the orexin-1 receptor. Orexin receptors are G-protein coupled receptors (GPCRs) that play crucial roles in regulating arousal, appetite, and energy homeostasis. By inhibiting OX1R, this compound modulates the signaling pathways associated with these physiological processes.
The binding affinity of this compound for the OX1R has been characterized using radioligand binding assays. Studies have shown that this compound exhibits high specificity and affinity for the OX1R, making it a valuable tool for investigating orexin signaling pathways .
Binding Characteristics
The binding characteristics of this compound have been thoroughly investigated. The following table summarizes key findings related to its binding affinity:
Binding Assay | K_i (nM) | Receptor Type |
---|---|---|
Radioligand Binding Assay | 0.3 | Human Orexin-1 Receptor |
Functional Assay (cAMP) | 0.5 | Human Orexin-1 Receptor |
These results indicate that this compound binds with high affinity to the OX1R, which is essential for its antagonistic effects .
Study on Anxiety and Stress Response
A notable study examined the effects of this compound on anxiety-related behaviors in animal models. The research demonstrated that administration of this compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze and open field tests. The study concluded that orexin antagonism could be a viable approach for treating anxiety disorders .
Implications for Sleep Disorders
Another critical area of research involves the role of orexin signaling in sleep regulation. A study highlighted that this compound effectively reduced wakefulness in rodent models, suggesting its potential utility in managing insomnia and other sleep disorders. The findings indicate that blocking OX1R may promote sleep by diminishing arousal signals .
Q & A
Basic Research Questions
Q. What methodologies are recommended for determining SB-674042's IC50 values at orexin OX1 and OX2 receptors?
- Methodological Answer : Utilize radioligand binding assays with [(3)H]this compound in both whole-cell and membrane formats. Saturation analysis should confirm a single high-affinity binding site, with Kd values calculated for OX1 (3.76 ± 0.45 nM) and OX2 (5.03 ± 0.31 nM). Ensure competitive binding studies with unlabeled ligands to validate specificity .
Q. How can researchers verify the purity and structural identity of this compound in experimental settings?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) for purity assessment (>99%) and mass spectrometry (MS) for molecular weight confirmation (448.51 g/mol). Nuclear magnetic resonance (NMR) spectroscopy should validate structural details (e.g., fluorophenyl and oxadiazole moieties). For peer review, include raw spectral data in supplementary materials .
Q. What experimental protocols are optimal for assessing this compound's selectivity over non-target receptors?
- Methodological Answer : Conduct panel assays against GPCRs (e.g., serotonin, dopamine receptors) using radioligand displacement or functional assays (e.g., cAMP measurement). Compare IC50 values to establish selectivity ratios (e.g., OX1 vs. OX2 affinity: 141-fold difference). Statistical analysis (e.g., one-way ANOVA) ensures robustness .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound's efficacy across different in vivo depression models?
- Methodological Answer : Perform cross-model validation using chronic stress (e.g., forced swim test) and genetic (e.g., orexin-knockout) models. Control variables such as dosing regimen (acute vs. chronic) and route of administration. Meta-analysis of effect sizes across studies can identify confounding factors (e.g., circadian influences on orexin signaling) .
Q. What strategies optimize this compound's pharmacokinetic properties for CNS penetration in preclinical studies?
- Methodological Answer : Modify lipophilicity (logP) via structural analogs to enhance blood-brain barrier (BBB) permeability. Use in vitro BBB models (e.g., MDCK-MDR1 cells) to measure passive diffusion and P-glycoprotein efflux ratios. In vivo microdialysis can quantify brain interstitial fluid concentrations post-administration .
Q. How should contradictory data on this compound's functional effects on CB1 receptor trafficking be addressed?
- Methodological Answer : Replicate co-expression studies (OX1 + CB1 receptors) using confocal microscopy to track receptor localization. Quantify ERK1/2 phosphorylation under varying this compound concentrations. Employ pathway inhibitors (e.g., OX1 antagonists) to disentangle crosstalk mechanisms .
Q. Data Analysis and Reporting
Q. What statistical frameworks are suitable for analyzing this compound's dose-response curves in receptor binding assays?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate IC50 and Hill coefficients. Use tools like GraphPad Prism for curve fitting. Report 95% confidence intervals and perform outlier detection (e.g., Grubbs' test) to ensure data integrity .
Q. How can researchers integrate this compound's orexin antagonism with broader neurotransmitter systems in depression studies?
- Methodological Answer : Design systems biology approaches, such as transcriptomic profiling of orexin-sensitive neurons post-SB-674042 treatment. Pair with microdialysis to measure serotonin/dopamine release in vivo. Network pharmacology tools (e.g., STRING) can map interaction pathways .
Q. Tables for Key Data
Parameter | OX1 Receptor | OX2 Receptor |
---|---|---|
IC50 (nM) | 3.76 | 531 |
Selectivity Ratio (OX1:OX2) | 1:141 | — |
Radioligand Kd | 3.76 ± 0.45 nM | 5.03 ± 0.31 nM |
Source: In vitro binding assays |
Molecular Property | Value |
---|---|
Molecular Formula | C24H21FN4O2S |
Molecular Weight | 448.51 g/mol |
Purity | ≥99% (HPLC) |
Source: Structural characterization |
Propiedades
IUPAC Name |
[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]-[(2S)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S/c1-15-26-21(22(32-15)18-11-5-6-12-19(18)25)24(30)29-13-7-10-17(29)14-20-27-28-23(31-20)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBZWVLPALMACV-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCCC3CC4=NN=C(O4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCC[C@H]3CC4=NN=C(O4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436738 | |
Record name | SB-674042 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483313-22-0 | |
Record name | SB-674042 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 483313-22-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.